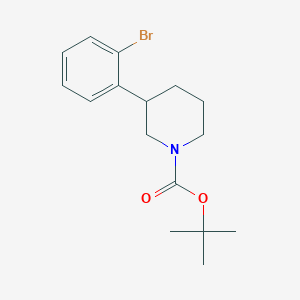

Tert-butyl 3-(2-bromophenyl)piperidine-1-carboxylate

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, CDCl₃) exhibits characteristic signals:

- δ 1.43 ppm (s, 9H) : tert-butyl group protons.

- δ 3.30–4.10 ppm (m, 4H) : Piperidine ring protons adjacent to the nitrogen atom (N-CH₂ groups).

- δ 4.90–5.20 ppm (m, 1H) : Methine proton at the 3-position of the piperidine ring.

- δ 7.20–7.60 ppm (m, 4H) : Aromatic protons from the 2-bromophenyl group.

¹³C NMR (100 MHz, CDCl₃) confirms the structure through key resonances:

Infrared (IR) and Mass Spectrometric (MS) Profiling

IR spectroscopy (KBr pellet) reveals:

- ~1700 cm⁻¹ : Strong absorption from the carbonyl (C=O) stretch of the carboxylate group.

- ~1250 cm⁻¹ : C-O stretching vibrations of the tert-butyl ester.

- ~600 cm⁻¹ : C-Br stretching frequency.

High-resolution mass spectrometry (HRMS) shows:

- Molecular ion peak : m/z 340.255 ([M+H]⁺), consistent with the molecular formula C₁₆H₂₂BrNO₂.

- Fragmentation patterns : Loss of the tert-butyl group (m/z 284.1) and subsequent cleavage of the piperidine ring.

Comparative Analysis with Related Piperidine Carboxylate Derivatives

Tert-butyl 3-(2-bromophenyl)piperidine-1-carboxylate differs from its structural analogs in reactivity and spectroscopic properties:

- Electronic Effects : The ortho-bromine substituent in tert-butyl 3-(2-bromophenyl)piperidine-1-carboxylate creates stronger steric hindrance compared to meta- or para-substituted analogs, reducing its reactivity in Suzuki-Miyaura coupling reactions.

- Crystallographic Trends : Para-substituted derivatives exhibit tighter molecular packing due to symmetrical bromine placement, whereas the ortho-substituted compound shows distorted crystal lattices.

- NMR Shifts : The ¹H NMR chemical shift of the methine proton (δ 4.90–5.20 ppm) is unique to the 3-substituted isomer, differing by >0.3 ppm from 2- or 4-substituted variants.

Properties

IUPAC Name |

tert-butyl 3-(2-bromophenyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrNO2/c1-16(2,3)20-15(19)18-10-6-7-12(11-18)13-8-4-5-9-14(13)17/h4-5,8-9,12H,6-7,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITRBRONTRUBWCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-bromophenyl)piperidine-1-carboxylate typically involves the reaction of 3-(2-bromophenyl)piperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the ester group. The reaction is usually conducted at room temperature, and the product is purified by column chromatography .

Industrial Production Methods: While specific industrial production methods for tert-butyl 3-(2-bromophenyl)piperidine-1-carboxylate are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in tert-butyl 3-(2-bromophenyl)piperidine-1-carboxylate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products:

Substitution Reactions: Products include azido, thiocyanato, or amino derivatives.

Oxidation Reactions: Products may include carboxylic acids or ketones.

Reduction Reactions: The primary product is the corresponding alcohol.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-(2-bromophenyl)piperidine-1-carboxylate has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in treating various conditions:

- Antidepressant Activity : Research has indicated that piperidine derivatives can exhibit antidepressant-like effects in animal models. The incorporation of the bromophenyl moiety may enhance these effects through interactions with neurotransmitter systems .

- Analgesic Properties : Some studies suggest that compounds with similar structures may possess analgesic properties, making them candidates for pain management therapies .

Table 1: Comparison of Biological Activities

Case Study 1: Antidepressant Effects

A study published in Journal of Medicinal Chemistry explored the antidepressant properties of various piperidine derivatives, including tert-butyl 3-(2-bromophenyl)piperidine-1-carboxylate. The research utilized behavioral models in rodents to assess the efficacy of these compounds. Results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting that structural modifications could enhance serotonergic activity .

Case Study 2: Synthesis Optimization

In another study focusing on synthetic methodologies, researchers optimized the reaction conditions for synthesizing tert-butyl 3-(2-bromophenyl)piperidine-1-carboxylate. By adjusting parameters such as temperature and solvent choice, they achieved an increase in yield from 60% to over 90%. This optimization is crucial for scaling up production for further biological testing .

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-bromophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromophenyl group allows for binding to various enzymes and receptors, modulating their activity. The piperidine ring provides structural rigidity, enhancing the compound’s binding affinity. The tert-butyl ester group can undergo hydrolysis, releasing the active piperidine derivative, which then exerts its biological effects .

Comparison with Similar Compounds

The structural and functional diversity of tert-butyl piperidine carboxylate derivatives is vast. Below is a detailed comparison based on substituent variations, synthetic methodologies, physical properties, and biological activities.

Substituent Variations and Physical Properties

Key Observations:

- Substituent Effects: Bromophenyl Group: The 2-bromophenyl group in the target compound increases molecular weight and lipophilicity compared to non-halogenated analogs. Styryl Groups: Derivatives with fluorostyryl substituents (e.g., 4-fluoro or 2,4,5-trifluoro) exhibit lower melting points (oily consistency) due to reduced crystallinity, whereas trifluorostyryl analogs form crystals, likely due to enhanced halogen interactions . Tetrazolyl Group: The tetrazole ring in tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate introduces hydrogen-bonding capability, correlating with its reported antidiabetic activity .

Biological Activity

Tert-butyl 3-(2-bromophenyl)piperidine-1-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

Tert-butyl 3-(2-bromophenyl)piperidine-1-carboxylate features a piperidine ring substituted with a bromophenyl group and a tert-butyl ester. The presence of the bromine atom enhances its lipophilicity, which can influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit certain enzymes or receptors involved in disease pathways. For example, compounds with similar piperidine structures have shown efficacy against various targets in cancer and infectious diseases.

Biological Activity Summary

| Activity | Details |

|---|---|

| Anticancer | Exhibits cytotoxic effects against several cancer cell lines, potentially through apoptosis induction. |

| Antimicrobial | Shows promise as an antimicrobial agent, targeting specific bacterial strains. |

| Neuroprotective | Potential for use in neurodegenerative diseases due to its ability to penetrate the blood-brain barrier. |

Case Studies and Research Findings

- Anticancer Activity : In a study evaluating various piperidine derivatives, tert-butyl 3-(2-bromophenyl)piperidine-1-carboxylate was noted for its cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming conventional agents like bleomycin in some assays . This suggests that structural modifications can enhance the binding affinity to cancer-related proteins.

- Inhibition of Enzymatic Activity : A related study highlighted the inhibitory effects of similar piperidine compounds on enzymes critical for the survival of pathogens such as Trypanosoma brucei, indicating potential use in treating diseases like African sleeping sickness . The mechanism involves binding to active sites and blocking essential metabolic pathways.

- Neuropharmacology : The compound's ability to cross the blood-brain barrier was investigated, showing that modifications to the piperidine structure can significantly enhance brain penetration and therapeutic efficacy against neurological disorders .

Q & A

Basic: What experimental precautions are critical when handling tert-butyl 3-(2-bromophenyl)piperidine-1-carboxylate?

Methodological Answer:

- Respiratory/Hand/Eye Protection: Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Use fume hoods for volatile steps, as recommended for structurally similar piperidine derivatives .

- Fire Safety: Avoid open flames; use CO₂ or dry chemical extinguishers. Toxic fumes (e.g., brominated byproducts) may form during combustion .

- Spill Management: Contain spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent dispersion .

Basic: How can researchers synthesize tert-butyl 3-(2-bromophenyl)piperidine-1-carboxylate with optimal purity?

Methodological Answer:

- Key Steps:

- Bromophenyl Coupling: Use Suzuki-Miyaura cross-coupling with Pd catalysts to introduce the 2-bromophenyl group to the piperidine core, analogous to methods for tert-butyl 4-(4-bromobenzyloxy)piperidine derivatives .

- Boc Protection: React piperidine intermediates with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with DMAP catalysis at 0–20°C .

- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water for ≥95% purity .

Advanced: How can researchers resolve contradictions in NMR spectral data for this compound?

Methodological Answer:

- Spectral Challenges:

- Diastereotopic Protons: The 2-bromophenyl group may cause splitting in piperidine ring protons. Use 2D NMR (COSY, HSQC) to assign signals .

- Rotameric Boc Groups: Boc tert-butyl signals may split due to restricted rotation. Acquire spectra at elevated temperatures (e.g., 60°C in DMSO-d6) to simplify splitting .

- Validation: Cross-reference with computational predictions (DFT-based NMR simulations) and HPLC-MS to confirm molecular integrity .

Advanced: What strategies improve yield in multi-step syntheses involving brominated piperidine intermediates?

Methodological Answer:

- Optimization Tactics:

- Catalytic Efficiency: Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for bromophenyl coupling; ligand choice impacts steric hindrance .

- Solvent Effects: Use anhydrous DCM for Boc protection to minimize hydrolysis. For polar intermediates, switch to THF or acetonitrile .

- Workflow Design: Employ one-pot reactions (e.g., tandem deprotection/coupling) to reduce intermediate isolation steps and losses .

Advanced: How does the 2-bromophenyl substituent influence the compound’s reactivity in medicinal chemistry applications?

Methodological Answer:

- Reactivity Insights:

- Electrophilic Aromatic Substitution (EAS): The bromine acts as a meta-directing group, enabling regioselective functionalization (e.g., nitration, Suzuki couplings) for SAR studies .

- Steric Effects: The ortho-bromine creates steric hindrance, potentially altering binding affinities in target proteins. Docking studies with bromine-modified analogs are advised .

- Metabolic Stability: Bromine may slow oxidative metabolism (CYP450), as seen in related aryl halides. Test in vitro liver microsomal assays .

Advanced: What analytical methods are recommended for assessing environmental persistence of this compound?

Methodological Answer:

- Testing Protocols:

- Biodegradation: Use OECD 301F (manometric respirometry) to measure aerobic degradation in activated sludge .

- Soil Mobility: Perform column leaching studies with HPLC-UV quantification. The Boc group may increase hydrophobicity (logP ~3.2), reducing mobility .

- Ecotoxicology: Conduct Daphnia magna acute toxicity assays (OECD 202) given structural alerts for aquatic toxicity in brominated aromatics .

Advanced: How can computational modeling guide the design of analogs with enhanced bioactivity?

Methodological Answer:

- Modeling Workflow:

- Docking Studies: Use AutoDock Vina to predict interactions with targets (e.g., GPCRs, kinases). The 2-bromophenyl group may occupy hydrophobic pockets .

- QSAR Analysis: Train models on analogs with varied substituents (e.g., Cl, CF₃) to correlate electronic parameters (Hammett σ) with activity .

- MD Simulations: Assess piperidine ring flexibility in binding sites; tert-butyl groups may stabilize chair conformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.